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A Comparative Analysis of Magnesium Salts on
Athletic Performance

For Researchers, Scientists, and Drug Development Professionals

Magnesium is an essential mineral that plays a pivotal role in over 300 enzymatic reactions,
including those critical for energy production, muscle function, and neuromuscular coordination.
For athletes, maintaining optimal magnesium levels is crucial for performance and recovery.
However, the plethora of magnesium supplements on the market, each with a different salt
form, presents a challenge in selecting the most efficacious option. This guide provides a
comparative analysis of various magnesium salts, summarizing the available experimental data
on their impact on athletic performance.

Comparative Efficacy of Different Magnesium Salts
on Athletic Performance

The following table summarizes findings from various studies on the effects of different
magnesium salts on key athletic performance indicators. It is important to note that these
results are collated from separate studies with differing methodologies, and direct comparisons
should be interpreted with caution.
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Magnesium

Dosage
Salt

Duration

Key Findings
on Athletic
Performance

Reference
Study

Magnesium

212 mg/da
Oxide greay

4 weeks

Did not
significantly
affect
performance or

recovery indices )
Finstad et al.

in physicall
Py Y (2001)

active women,
though it did
improve resting
ionic magnesium

levels.

500 mg/day (with

stearate)

1 week

Reduced muscle
soreness in
recreational
runners with low
dietary
magnesium

intake.

Steward et al.
(2019)

Magnesium
) 350 mg/day
Glycinate

10 days

Significantly

reduced muscle

soreness and

Reno et al.
(2022)

improved
perceived
recovery after
eccentric

exercise.

Magnesium
Citrate

450 mg/day

24 weeks

Did not

significantly

Mensink et al.
(2022)
change arterial

stiffness or blood

pressure in

overweight and
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slightly obese

individuals. Note:

This study did
not directly
measure athletic

performance.

Magnesium . .
Not specified Not specified
Lactate

Supplementation
of magnesium
lactate dihydrate
and calcium
lactate
monohydrate did
not significantly
improve 20-km
cycling time trial

performance.

Peveler &
Palmer (2012)

Magnesium 300 mg twice

) ) 9 days
Chloride daily

Decreased
VO2max and
average power
output during a
30-second sprint
in participants
with normal
baseline
magnesium

levels.

Bomar et al.
(2025)

Magnesium

10 mg/kg/da 4 weeks
Sulfate ggrday

May positively
affect
performance of
sportsmen by
decreasing their
lactate levels at
rest and after

exhaustion.

Cinar et al.
(2006)
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Currently under
investigation for
its effects on
sleep, recovery,
Magnesium L- and athletic
Threonate 1 gram/day 4 weeks performance in NCTO7015047
collegiate
athletes. No
results are

available yet.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are summaries of the experimental protocols from key studies cited in this guide.

Study on Magnesium Glycinate and Muscle Soreness
(Reno et al., 2022)

o Objective: To examine the effects of magnesium supplementation on muscle soreness and
performance.

o Study Design: A double-blind, between-group study.
o Participants: College-aged male (n=9) and female (n=13) subjects.

 Intervention: Participants received either 350 mg/day of magnesium glycinate or a placebo
for 10 days.

o Methodology:

o Baseline Testing: Participants completed an eccentric bench press session to induce
fatigue and soreness, followed by a performance session 48 hours later. Performance was
assessed by total volume and repetitions to failure at 65%, 75%, and 85% of 1 repetition

maximum.
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o Soreness Assessment: Muscle soreness was estimated using a Delayed Onset of Muscle
Soreness (DOMS) scale at 24, 36, and 48 hours post-exercise.

o Post-Intervention Testing: The baseline testing protocol was repeated after the 10-day
supplementation period.

o Key Outcome Measures: Muscle soreness ratings, total repetitions to failure, session rating
of perceived exertion, and perceived recovery.

Study on Magnesium Oxide and Physical Performance
(Finstad et al., 2001)

e Objective: To determine the effects of magnesium oxide supplementation on performance
and recovery in physically active women.

o Study Design: A double-blind, placebo-controlled, crossover trial.
o Participants: 32 physically active women (21 * 3 years).

 Intervention: Participants received 212 mg/day of magnesium oxide or a placebo for 4
weeks.

e Methodology:

o Baseline Testing: Included a resting blood pressure measurement, an anaerobic treadmill
test, and an incremental (aerobic) treadmill test to determine workload, oxygen uptake,
and heart rate at anaerobic threshold and maximal effort.

o Blood Sampling: Blood samples
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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